molecular formula C8H10Cl3N5 B1316314 1-(2,4-Dichlorophenyl)biguanide hydrochloride CAS No. 6634-65-7

1-(2,4-Dichlorophenyl)biguanide hydrochloride

Katalognummer: B1316314
CAS-Nummer: 6634-65-7
Molekulargewicht: 282.6 g/mol
InChI-Schlüssel: OSGGBIXVZCEAHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dichlorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C8H9Cl2N5·HCl and a molecular weight of 282.56 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms on the phenyl ring and a biguanide group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2,4-Dichlorophenyl)biguanide hydrochloride typically involves the reaction of 2,4-dichloroaniline with cyanoguanidine under specific conditions . The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

    Starting Material: 2,4-dichloroaniline

    Reagent: Cyanoguanidine

    Reaction Conditions: Hydrochloric acid as a catalyst, typically under reflux conditions

    Product: this compound

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the concentration of reagents.

Analyse Chemischer Reaktionen

1-(2,4-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(2,4-Dichlorophenyl)biguanide hydrochloride has diverse applications across various scientific domains:

1. Chemistry

  • Used as a reagent in organic synthesis.
  • Serves as a precursor for synthesizing more complex molecules.

2. Biology

  • Investigated for antimicrobial properties against bacteria and fungi.
  • Studies suggest potential use in treating infections due to its ability to disrupt cellular processes.

3. Medicine

  • Ongoing research explores its therapeutic applications, particularly in metabolic disorders and infections.

4. Industry

  • Employed in the development of new materials and as an intermediate in chemical production.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity:

  • Antibacterial Activity : Effective against various bacterial strains by disrupting cell membranes.
  • Antifungal Properties : Demonstrates efficacy against fungal infections.

Comparative Antimicrobial Efficacy

CompoundActivity TypeSpectrum of Activity
This compoundAntimicrobialBroad-spectrum against bacteria
Poly(hexamethylene biguanide)BiocideEffective against bacteria and fungi
MetforminAntidiabeticPrimarily affects glucose metabolism

Case Studies

Case Study 1: Biguanide-associated Lactic Acidosis
A diabetic patient developed severe lactic acidosis due to metformin administration, highlighting the importance of monitoring biguanide-related compounds for metabolic complications.

Research Findings

  • A study indicated that the inclusion of a biguanide scaffold enhances drug uptake by organic cation transporters (OCTs), suggesting improved pharmacokinetics for compounds like DCBG .
  • Experimental setups involving HEK293 cells showed that biguanides significantly improve cellular uptake compared to analogs lacking this functional group .

Toxicological Considerations

While promising in various applications, it is essential to evaluate the toxicity profile of this compound. Research indicates potential toxic effects that necessitate careful consideration during therapeutic development.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dichlorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it can inhibit the activity of glycogen phosphorylase, an enzyme involved in glycogenolysis. This inhibition can affect glucose metabolism and energy production in cells.

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Dichlorophenyl)biguanide hydrochloride can be compared with other similar compounds, such as:

Biologische Aktivität

1-(2,4-Dichlorophenyl)biguanide hydrochloride, also known as DCBG, is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H9Cl2N5·HCl
  • Molecular Weight : 282.56 g/mol
  • Melting Point : 259.5 - 263.5 °C

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and disruption of cellular processes. Notably, it inhibits glycogen phosphorylase, impacting glucose metabolism and energy production in cells. This mechanism is critical in understanding its potential therapeutic applications.

Antimicrobial Activity

Research indicates that DCBG possesses considerable antimicrobial properties , making it a candidate for various applications in medicine and industry:

  • Antibacterial Activity : DCBG has been shown to be effective against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .
  • Antifungal Properties : The compound also demonstrates antifungal activity, suggesting potential use in treating fungal infections.

Comparative Antimicrobial Efficacy

CompoundActivity TypeSpectrum of Activity
1-(2,4-Dichlorophenyl)biguanideAntimicrobialBroad-spectrum against bacteria
Poly(hexamethylene biguanide)BiocideEffective against bacteria and fungi
MetforminAntidiabeticPrimarily glucose metabolism

Case Study 1: Biguanide-associated Lactic Acidosis

A notable case involved a diabetic patient who developed severe lactic acidosis due to metformin administration, a related biguanide compound. This case highlights the importance of monitoring patients on biguanides for potential metabolic complications such as lactic acidosis .

Research Findings

  • A study demonstrated that the inclusion of a biguanide scaffold enhances drug uptake by organic cation transporters (OCT1 and OCT2), which are crucial for the pharmacokinetics of many drugs. This suggests that DCBG may also benefit from similar transport mechanisms, enhancing its efficacy in therapeutic applications .
  • In an experimental setup involving HEK293 cells overexpressing OCTs, compounds with biguanide functionalities showed significantly improved cellular uptake compared to their analogs without this group .

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its toxicity profile:

  • In animal studies, high doses led to hepatotoxicity and other adverse effects, including skin irritation and inflammation .
  • Chronic exposure has been associated with increased incidence of tumors in certain studies, necessitating careful evaluation in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-(2,4-Dichlorophenyl)biguanide hydrochloride?

  • Answer : Synthesis typically involves condensation reactions between 2,4-dichlorophenylamine and cyanoguanidine under acidic conditions. Post-synthesis, characterization should include:

  • Nuclear Magnetic Resonance (NMR) : The biguanide core exhibits distinct 1H^1H NMR signals for NH protons (δ 9–10 ppm) and NH2_2 groups (δ 7–8 ppm), as observed in structurally related biguanides .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity, referencing protocols for biguanide derivatives like metformin .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, aligning with spectral databases (e.g., PubChem) .
    • Key Reference : Structural validation via NMR and purity assessment via HPLC are critical for reproducibility .

Q. How can researchers verify the purity and stability of this compound in experimental settings?

  • Answer :

  • Purity Analysis : Combine HPLC with diode-array detection (DAD) to identify impurities. Use thermogravimetric analysis (TGA) to assess thermal stability during storage .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor degradation products via LC-MS, as demonstrated in studies on biguanide-drug interactions .
    • Key Reference : Stability protocols for biguanides should align with pharmacopeial standards for hygroscopic compounds .

Q. What are the primary pharmacological targets of this compound?

  • Answer : The compound is structurally related to meta-chlorophenyl biguanide (mCPBG), a known 5-HT3_3 receptor agonist. Additionally, substituted biguanides show affinity for trace amine-associated receptor 1 (TAAR1), influencing neurotransmitter release .
  • Experimental Design : Use radioligand binding assays (e.g., 3H^3H-GR65630 for 5-HT3_3) and TAAR1-transfected cell lines to quantify receptor affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound?

  • Answer : Discrepancies may arise from species-specific receptor isoforms (e.g., human vs. murine TAAR1) or assay conditions.

  • Methodological Adjustments :

Perform comparative binding assays across species using standardized receptor expression systems.

Validate results with functional assays (e.g., cAMP modulation for TAAR1) .

  • Structural Analysis : Use molecular docking to evaluate how substituents (e.g., 2,4-dichlorophenyl) influence receptor interactions .
    • Key Reference : Species-specific ligand design requires substitution of lipophilic groups on the biguanide scaffold .

Q. What experimental strategies are effective for assessing the metabolic stability of this compound?

  • Answer :

  • In Vitro Models : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Compare with proguanil, a prodrug metabolized to chlorophenyl biguanides .
  • Cytochrome P450 Inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4/5) to identify metabolic liabilities .
    • Key Reference : Metabolic pathways of structurally related biguanides (e.g., antimalarial proguanil) provide benchmarks for experimental design .

Q. How does this compound interact with NSAIDs in vitro, and what are the implications for co-administration studies?

  • Answer : Biguanides like metformin exhibit altered pharmacokinetics when co-administered with NSAIDs.

  • Methodology :

Use UV spectrophotometry or RP-HPLC to monitor competitive binding in plasma protein models (e.g., albumin).

Assess glucose uptake in cell lines (e.g., HepG2) to evaluate NSAID-induced attenuation of biguanide efficacy .

  • Key Reference : NSAIDs may reduce biguanide efficacy by displacing plasma protein binding or modulating hepatic glucose pathways .

Q. What formulation challenges arise when incorporating this compound into drug delivery systems (e.g., sutures)?

  • Answer : Biguanides are hygroscopic and may degrade under hydrolytic conditions.

  • Formulation Strategies :

Use segmented copolymer matrices (e.g., GL-b-(GL-co-TMC-co-CL)-b-GL) to control drug release kinetics.

Pre-load the compound with desiccants to mitigate moisture uptake during storage .

  • Key Reference : Antimicrobial biguanides require encapsulation in biocompatible polymers to maintain stability .

Q. Methodological Notes

  • Data Validation : Cross-reference NMR and MS data with PubChem entries for structural confirmation .
  • Ethical Compliance : Adhere to guidelines prohibiting in vivo use of research-grade compounds unless explicitly approved .

Eigenschaften

IUPAC Name

1-(diaminomethylidene)-2-(2,4-dichlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGGBIXVZCEAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584530
Record name N-(Diaminomethylidene)-N''-(2,4-dichlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6634-65-7
Record name NSC51941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Diaminomethylidene)-N''-(2,4-dichlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.